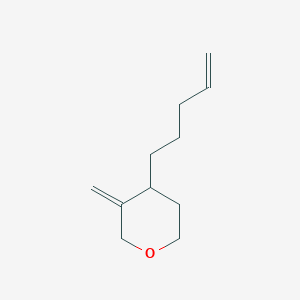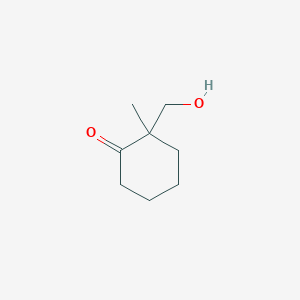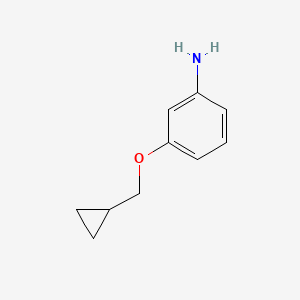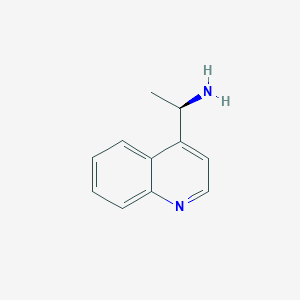
(1r)-1-(quinolin-4-yl)ethan-1-amine
Overview
Description
®-1-(quinolin-4-yl)ethanamine is a chiral amine derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The ®-enantiomer of 1-(quinolin-4-yl)ethanamine is of particular interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(quinolin-4-yl)ethanamine typically involves the following steps:
Quinoline Formation: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Industrial Production Methods
Industrial production of ®-1-(quinolin-4-yl)ethanamine may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1-(quinolin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
®-1-(quinolin-4-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-(quinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal and synthetic chemistry.
4-Quinolone: Known for its pharmaceutical applications, including as an antibacterial agent.
4(3H)-Quinazolinone: Exhibits antimalarial, antitumor, and antimicrobial properties.
Uniqueness
®-1-(quinolin-4-yl)ethanamine is unique due to its chiral nature and specific biological activities. Its ®-enantiomer may exhibit different pharmacological properties compared to its (S)-enantiomer, making it a valuable compound for enantioselective studies and applications .
Properties
CAS No. |
1001906-55-3 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-4-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
RFPFJPRJGSDGAG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=NC2=CC=CC=C12)N |
Canonical SMILES |
CC(C1=CC=NC2=CC=CC=C12)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

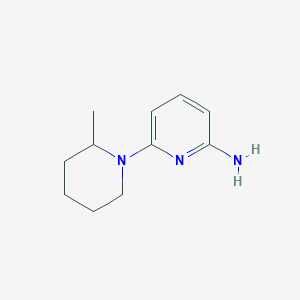
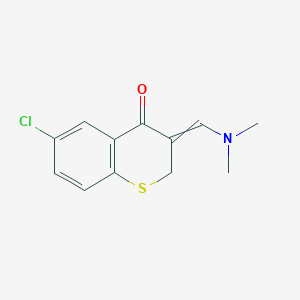
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-2-carboxylic acid](/img/structure/B8643481.png)

![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)
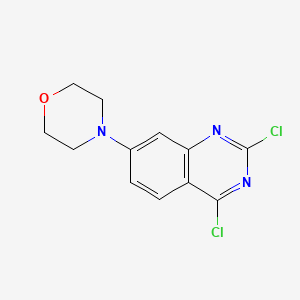
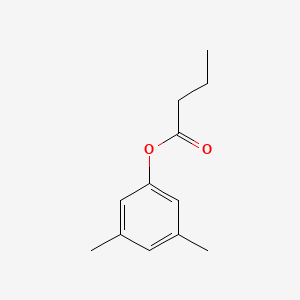
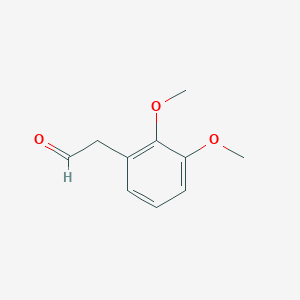
![Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B8643521.png)
![Ethanol, 2-[2-[2-(ethenyloxy)ethoxy]ethoxy]-](/img/structure/B8643534.png)
